molecular formula C11H16O2 B090690 Adamantane-2-carboxylic acid CAS No. 15897-81-1

Adamantane-2-carboxylic acid

Cat. No. B090690
CAS RN: 15897-81-1
M. Wt: 180.24 g/mol
InChI Key: UNGMXQVELCJRIH-UHFFFAOYSA-N
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Patent
US03936491

Procedure details

hydroxyadamantane were dissolved in 30 mls of HCOOH 98-100 %, and this solution was added dropwise, while stirring vigorously, to 1.5 1. of H2SO4 96% cooled to 5°C. Stirring was then continued at the same temperature for 90 minutes and the mixture was finally poured out on ice. NaOH was added to the mixture until it has a pH of approximately 1 and the formed precipitate was extracted with diethyl ether. The extract was dried over Na2SO4 and the solvent was then evaporated. The cruse 2-adamantyl carboxylic acid was thus obtained, which was purified by two crystallizations from 70% ethanol. The purified acid had a melting point of 142-144°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.OS(O)(=O)=O.[OH-].[Na+].[CH:19]([OH:21])=[O:20]>>[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[C:19]([OH:21])=[O:20])[CH2:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC12CC3CC(CC(C1)C3)C2
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously, to 1.5 1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution was added dropwise
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
the mixture was finally poured out on ice
EXTRACTION
Type
EXTRACTION
Details
the formed precipitate was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.